Technical Whitepaper: 2,4-Dimethylbenzenethiol (2,4-DMBT) as a Nucleophilic Scaffold
Technical Whitepaper: 2,4-Dimethylbenzenethiol (2,4-DMBT) as a Nucleophilic Scaffold
[1]
Executive Summary & Physicochemical Profile[2]
2,4-Dimethylbenzenethiol (2,4-DMBT), CAS 13616-82-5, is a specialized organosulfur building block characterized by a nucleophilic thiol group flanked by an ortho-methyl substituent.[1] Unlike the unsubstituted benzenethiol, the 2,4-dimethyl substitution pattern imparts unique steric and electronic properties.[1] The electron-donating methyl groups slightly increase the electron density on the sulfur atom, enhancing nucleophilicity while simultaneously providing steric protection against rapid oxidative dimerization (disulfide formation).[1]
In drug development, 2,4-DMBT is a critical pharmacophore precursor, most notably serving as the primary sulfur source in the synthesis of the multimodal antidepressant Vortioxetine .[1] Its utility lies in its ability to form stable thioether linkages via S-arylation under both SNAr and transition-metal-catalyzed conditions.[1]
Table 1: Physicochemical Specifications
| Property | Value | Context for Application |
| CAS Number | 13616-82-5 | Unique Identifier |
| Formula | C₈H₁₀S | MW: 138.23 g/mol |
| Appearance | Colorless to pale yellow liquid | Oxidation leads to darkening (disulfide) |
| Boiling Point | 207–208 °C | High boiling point allows high-temp reactions |
| Density | 1.022 g/mL (at 25 °C) | Slightly denser than water |
| pKa (SH) | ~6.8–7.0 (Predicted) | Less acidic than benzenethiol (pKa 6.[1][2][3][4]6) due to +I effect of methyls |
| Odor | Stench (Skunky/Alliaceous) | Requires dedicated fume hood handling |
| Solubility | DCM, THF, Toluene, Ethanol | Immiscible in water; forms thiolate salts in aqueous base |
Synthetic Access: The Newman-Kwart Rearrangement[1][7]
While 2,4-DMBT is commercially available, high-purity synthesis in the lab is often required to avoid disulfide contaminants common in aged commercial stocks.[1] The most robust, self-validating protocol is the Newman-Kwart Rearrangement (NKR) .[1] This method converts the abundant precursor 2,4-dimethylphenol into the thiol via an O- to S-thiocarbamate migration.[1]
Mechanistic Insight
The reaction is driven thermodynamically by the conversion of a C=S double bond (in the O-thiocarbamate) to a stronger C=O double bond (in the S-thiocarbamate).[1] The rearrangement proceeds via a four-membered cyclic transition state, requiring high thermal energy (200–300 °C) or Pd-catalysis to overcome the activation barrier.[1]
Experimental Protocol: Synthesis of 2,4-DMBT
Note: All steps must be performed under an inert atmosphere (N₂ or Ar).
Step 1: O-Thiocarbamate Formation
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Dissolve 2,4-dimethylphenol (1.0 eq) in anhydrous DMF.
-
Add DABCO (1.2 eq) followed by dimethylthiocarbamoyl chloride (1.1 eq).
-
Stir at 80 °C for 4 hours. Monitor by TLC (disappearance of phenol).[1]
-
Validation: Product is the O-aryl thiocarbamate.[1]
Step 2: Thermal Rearrangement (The Critical Step) [1]
-
Heat the neat O-aryl thiocarbamate to 240–250 °C in a sand bath or specialized microwave reactor.
-
Maintain temperature for 1–2 hours.
-
Causality: The high heat forces the intramolecular 1,3-shift of the aryl group from oxygen to sulfur.[1]
-
Validation: IR spectroscopy will show the disappearance of the C=S stretch and appearance of a strong C=O stretch (carbonyl) at ~1650 cm⁻¹.
Step 3: Hydrolysis to Thiol
-
Reflux the rearranged S-aryl thiocarbamate in 10% NaOH/MeOH for 3 hours.
-
Acidify carefully with HCl to pH 2.[1]
-
Extract with DCM, dry over MgSO₄, and distill under reduced pressure.
-
Result: Pure 2,4-Dimethylbenzenethiol.
Figure 1: The Newman-Kwart Rearrangement pathway for generating high-purity aryl thiols.[1]
Case Study in Drug Development: Vortioxetine Synthesis
The most authoritative application of 2,4-DMBT in modern pharmacochemistry is the synthesis of Vortioxetine (Trintellix/Brintellix), a multimodal antidepressant.[1] The core structure of Vortioxetine relies on a thioether bridge connecting a piperazine-substituted phenyl ring to the 2,4-dimethylbenzene moiety.[1]
The Challenge: Steric Hindrance
The ortho-methyl group at the 2-position of 2,4-DMBT creates steric bulk.[1] While this protects the sulfur from metabolic oxidation in vivo, it hinders nucleophilic attack during synthesis. Standard SN2 conditions often fail or proceed slowly.
The Solution: Iron-Mediated S-Arylation
Industrial routes often utilize an SNAr approach on an activated nitrobenzene, followed by reduction and cyclization.[1]
Protocol: Preparation of the Vortioxetine Thioether Intermediate
-
Reagents: 2,4-Dimethylbenzenethiol (1.0 eq), 1-fluoro-2-nitrobenzene (1.0 eq), K₂CO₃ (1.1 eq).[1]
-
Solvent: DMF (Polar aprotic solvent is essential to solvate the potassium thiolate ion).[1]
-
Conditions: Stir at ambient temperature (25 °C).
-
Expert Note: Despite the steric hindrance of the thiol, the strong electron-withdrawing nature of the nitro group on the electrophile makes this SNAr reaction proceed smoothly without transition metal catalysis.[1]
-
-
Workup: Quench with water. The product, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, precipitates as a yellow solid.[1][3]
-
Downstream: The nitro group is subsequently reduced (Fe/AcOH) to an aniline, which is then cyclized with bis(2-chloroethyl)amine to form the piperazine ring.[1]
Figure 2: Synthesis of Vortioxetine highlighting 2,4-DMBT as the critical sulfur donor.[1]
Advanced Reactivity: Palladium-Catalyzed C-S Coupling[1]
For more complex scaffolds where SNAr is impossible (e.g., coupling to unactivated aryl chlorides), 2,4-DMBT is an excellent substrate for Buchwald-Hartwig type C-S cross-coupling.[1]
-
Catalyst System: Pd₂dba₃ (Precatalyst) + Xantphos (Ligand).[1]
-
Base: Diisopropylethylamine (DIPEA) or Cs₂CO₃.[1]
-
Mechanism: The ortho-methyl group of 2,4-DMBT can make the reductive elimination step challenging.[1] Bidentate ligands with a wide bite angle (like Xantphos) are crucial to force the palladium center into a geometry that favors the expulsion of the bulky thioether product.
Safety & Handling Protocols
Working with 2,4-DMBT requires strict adherence to safety protocols due to its potent odor and toxicity.[1][5]
-
Odor Control (The Bleach Trap):
-
Never use 2,4-DMBT on an open bench.[1]
-
Prepare a "kill bath" consisting of 10% sodium hypochlorite (bleach) or dilute H₂O₂.[1]
-
All glassware, syringes, and septa must be soaked in the kill bath for 24 hours before washing. The oxidant converts the volatile thiol into the non-volatile sulfonic acid.
-
-
Spill Management:
-
Storage:
-
Store under inert gas (Argon) at 2–8 °C.
-
Air exposure leads to the formation of bis(2,4-dimethylphenyl) disulfide, which is a solid and catalytically inactive in many nucleophilic protocols.[1]
-
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 83617, 2,4-Dimethylbenzenethiol. Retrieved from [Link]
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Bang-Andersen, B., et al. (2011).[1][3] Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206–3221.[1] Retrieved from [Link]
-
Lek Pharmaceuticals. (2016).[1][3] Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. EP Patent 2981520B1.[1] Retrieved from
-
Harvey, J. N., et al. (2009).[1][6] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 48(41), 7612–7615.[1] Retrieved from [Link][1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,4-Dimethylbenzenethiol | 13616-82-5 [chemicalbook.com]
- 3. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 4. 2,4-Dimethylbenzenethiol | C8H10S | CID 83617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
